Methyl[2-(1,3-thiazol-5-yl)ethyl]amine
Description
Methyl[2-(1,3-thiazol-5-yl)ethyl]amine is a secondary amine featuring a methyl group attached to an ethyl chain terminated by a 1,3-thiazole ring at the 5-position. The thiazole moiety, a heterocyclic aromatic compound containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound a versatile scaffold in medicinal chemistry. Its structural simplicity allows for derivatization at the thiazole ring or the amine group, enabling optimization for pharmacological activity, solubility, and metabolic stability.
Properties
Molecular Formula |
C6H10N2S |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
N-methyl-2-(1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C6H10N2S/c1-7-3-2-6-4-8-5-9-6/h4-5,7H,2-3H2,1H3 |
InChI Key |
GZJOLIAUTNNAJV-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CN=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(1,3-thiazol-5-yl)ethyl]amine typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stages of synthesis . Another method involves the reaction of p-chlorocyanoacetanilide with carbon disulfide in dimethylformamide (DMF) and potassium hydroxide, followed by the addition of methyl iodide[3][3].
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated systems to optimize reaction parameters and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(1,3-thiazol-5-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
Methyl[2-(1,3-thiazol-5-yl)ethyl]amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new drugs with anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Methyl[2-(1,3-thiazol-5-yl)ethyl]amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and electron density distribution allow it to participate in electrophilic and nucleophilic substitution reactions, which can modulate biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Methyl[2-(1,3-thiazol-5-yl)ethyl]amine, highlighting their substituents, biological activities, and pharmacological profiles:
Key Structural and Functional Differences:
Solubility: Methoxy groups (e.g., in compound) enhance aqueous solubility via hydrogen bonding, critical for oral bioavailability .
Pharmacological Activity :
- A12 : The addition of a 4-propylpiperazine group enhances H₃ receptor antagonism and cholinesterase inhibition, making it a multi-target AD therapeutic .
- Target Compound : Simplicity may limit receptor affinity but reduce off-target effects, favoring lead optimization.
Synthetic Accessibility :
- Unsubstituted thiazole derivatives (e.g., the target compound) are synthetically simpler, while analogs like A12 require multi-step synthesis involving piperazine coupling .
Research Findings and Implications
- Neurological Applications: Thiazole-ethylamine derivatives are prioritized in AD research due to their dual cholinesterase inhibition and histamine receptor modulation.
- Structural Optimization : Substituents on the thiazole ring (e.g., aryl, alkyl, or methoxy groups) and amine chain length significantly influence target selectivity and potency. For example, piperazine-containing analogs exhibit enhanced receptor binding compared to simpler amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
